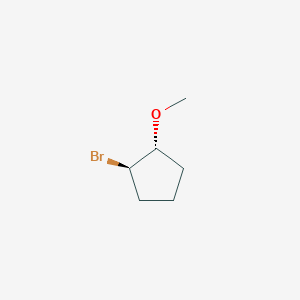

Cyclopentane, 1-bromo-2-methoxy-, trans-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclopentane, 1-bromo-2-methoxy-, trans- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a trans isomer of 1-bromo-2-methoxycyclopentane and is commonly used in organic synthesis and medicinal chemistry.

Applications De Recherche Scientifique

- 1-Bromo-2-methoxy-naphthalene serves as a valuable synthetic intermediate. Researchers use it to create more complex molecules through subsequent reactions. Its reactivity and stability make it a versatile building block for organic synthesis .

- Scientists have developed a catalyst using this compound for highly enantioselective aziridination reactions. These reactions involve the formation of aziridine rings, which are essential in drug synthesis and other chemical transformations. The chiral nature of the catalyst ensures selective formation of specific enantiomers .

- Palladium-catalyzed Ullmann coupling reactions allow the formation of biaryls or biheterocycles. Trans-1-bromo-2-methoxycyclopentane participates in these coupling reactions, leading to the creation of diverse aromatic compounds. Such compounds find applications in materials science, pharmaceuticals, and agrochemicals .

- Researchers use this compound as a starting material to synthesize various organic molecules. Its unique structure and reactivity enable the construction of complex frameworks, which are crucial in drug discovery and development. Medicinal chemists explore its derivatives for potential therapeutic agents .

- Trans-1-bromo-2-methoxycyclopentane undergoes ring-opening reactions, yielding functionalized products. These reactions are valuable for modifying cyclic structures and introducing new substituents. Researchers study these transformations for their synthetic utility and mechanistic insights .

- Investigating the reactivity, stereochemistry, and reaction mechanisms involving this compound contributes to our understanding of physical organic chemistry. Researchers explore its behavior under different conditions, elucidating reaction pathways and kinetics .

Synthetic Intermediates

Enantioselective Aziridination Catalyst

Palladium-Catalyzed Ullmann Coupling

Organic Synthesis and Medicinal Chemistry

Ring-Opening Reactions

Physical Organic Chemistry Studies

Mécanisme D'action

Target of Action

The primary targets of “Cyclopentane, 1-bromo-2-methoxy-, trans-” are likely to be biological macromolecules like proteins or nucleic acids. The bromine atom could potentially form a covalent bond with these targets, altering their function .

Mode of Action

“Cyclopentane, 1-bromo-2-methoxy-, trans-” may interact with its targets through covalent bonding, given the presence of a bromine atom. This interaction could lead to changes in the target’s structure and function .

Propriétés

IUPAC Name |

(1R,2R)-1-bromo-2-methoxycyclopentane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c1-8-6-4-2-3-5(6)7/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBGZVCNAAUYAD-PHDIDXHHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCC[C@H]1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentane, 1-bromo-2-methoxy-, trans- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-chlorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2681202.png)

amino}-1-phenylpropan-1-one hydrochloride](/img/structure/B2681208.png)

![1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B2681210.png)

![N-[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]prop-2-enamide](/img/structure/B2681213.png)

![N-benzyl-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2681215.png)

![2-(4-ethoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2681219.png)

![4-Methyl-3-oxa-5-azatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-amine hydrochloride](/img/structure/B2681224.png)

![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate](/img/structure/B2681225.png)